molecular formula C8H10O2S B14612700 2-Thiophenecarboxylic acid, propyl ester CAS No. 59303-19-4

2-Thiophenecarboxylic acid, propyl ester

Cat. No.: B14612700
CAS No.: 59303-19-4
M. Wt: 170.23 g/mol
InChI Key: HYLLYJWFXKKKOW-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, propyl ester is an organic compound with the molecular formula C8H10O2S. It is an ester derivative of 2-thiophenecarboxylic acid, where the carboxyl group is esterified with propanol. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiophenecarboxylic acid, propyl ester can be synthesized through several methods. One common approach involves the esterification of 2-thiophenecarboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Another method involves the reaction of 2-thiophenecarboxylic acid chloride with propanol. This method is advantageous as it often proceeds under milder conditions and can yield higher purity products .

Industrial Production Methods

Industrial production of this compound typically employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as vanadium, iron, or molybdenum can enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism of action of 2-thiophenecarboxylic acid, propyl ester involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active thiophene carboxylic acid, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, propyl ester is unique due to its specific ester group, which can influence its reactivity and solubility properties. The propyl ester group can provide different steric and electronic effects compared to other esters, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

59303-19-4

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

propyl thiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-2-5-10-8(9)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3

InChI Key

HYLLYJWFXKKKOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CS1

Origin of Product

United States

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